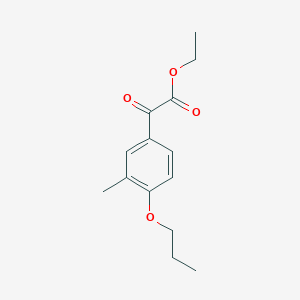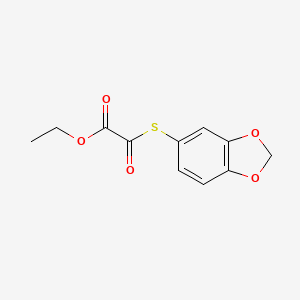
Methyl(4-phenoxyphenyl)sulfane
Übersicht
Beschreibung
Methyl(4-phenoxyphenyl)sulfane is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry: Methyl(4-phenoxyphenyl)sulfane derivatives have been used in coordination chemistry, particularly in the preparation and characterization of cationic palladium complexes. These complexes have potential applications in catalysis and material science (Siedle et al., 2007).
Photoredox-catalyzed Cascade Annulation: A photoredox-catalyzed cascade annulation involving this compound derivatives has been developed. This process facilitates the synthesis of benzothiophenes and benzoselenophenes, compounds that are significant in organic chemistry and pharmaceutical research (Yan et al., 2018).
Material Science Applications: this compound derivatives have been involved in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence, showing potential for applications in optoelectronics and material science (Tapaswi et al., 2015).
Biochemical and Medical Research: Derivatives of this compound have been explored in biochemical studies, such as in the creation of fluorescent probes for hydrogen peroxide detection, which is significant in biological and medical research (Chen et al., 2018).
Corrosion Inhibition: Some derivatives have been studied for their inhibitory effects on corrosion, particularly in mild steel, which is relevant in industrial applications (Behpour et al., 2008).
Pharmaceutical Research: These compounds have been investigated for their potential as anti-cancer agents and their interaction with various biological targets, demonstrating their significance in pharmaceutical research (Ghani & Alabdali, 2022).
Eigenschaften
IUPAC Name |
1-methylsulfanyl-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUARPXBISZERMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998010.png)

![4-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7998018.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7998021.png)
![2-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7998038.png)


